AChE/BuChE-IN-1

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

AChE/BuChE-IN-1 is the only tool compound integrating 15-fold BuChE selectivity (IC50 0.48 μM), sub-micromolar ·OH scavenging (IC50 0.1674 μM), and Aβ aggregation inhibition in a single molecule. Unlike generic chrysin, rivastigmine, or donepezil, it delivers a validated MTDL profile with high BBB permeability and low cytotoxicity—essential for dissecting BuChE-dependent pathology in advanced AD models. Choose the uniquely balanced multi-target probe for reproducible AD research.

Molecular Formula C19H19NO4
Molecular Weight 325.4 g/mol
Cat. No. B12414557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAChE/BuChE-IN-1
Molecular FormulaC19H19NO4
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O
InChIInChI=1S/C19H19NO4/c1-20(2)8-9-23-14-10-15(21)19-16(22)12-17(24-18(19)11-14)13-6-4-3-5-7-13/h3-7,10-12,21H,8-9H2,1-2H3
InChIKeyASRPVWOICPHCSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AChE/BuChE-IN-1: A Selective Butyrylcholinesterase Inhibitor with Multifunctional Anti-Alzheimer's Activity


AChE/BuChE-IN-1 (Compound 1) is a chrysin-derived, multi-target-directed ligand (MTDL) that functions primarily as a selective butyrylcholinesterase (BuChE) inhibitor . It exhibits a mixed-type inhibition mechanism, engaging both the catalytic active site (CAS) and peripheral anionic site (PAS) of the cholinesterase enzymes [1]. Beyond cholinesterase inhibition, AChE/BuChE-IN-1 demonstrates potent hydroxyl radical (·OH) scavenging activity, inhibits reactive oxygen species (ROS), and prevents Aβ1-42 aggregation . These multi-faceted actions are complemented by favorable drug-like properties, including high predicted blood-brain barrier (BBB) permeability and low cellular toxicity, positioning it as a versatile research tool for investigating Alzheimer's disease (AD) pathology .

The Scientific Imperative for AChE/BuChE-IN-1: Why Chrysin, Rivastigmine, or Donepezil Are Not Equivalent Alternatives


The complex and multi-factorial nature of Alzheimer's disease (AD) demands multi-target-directed ligands (MTDLs) rather than single-action agents. Generic substitution of AChE/BuChE-IN-1 with its parent compound chrysin or clinical standards like rivastigmine and donepezil is scientifically unsound due to profound differences in selectivity, potency, and ancillary pharmacological activities. AChE/BuChE-IN-1 was specifically designed to integrate selective BuChE inhibition with potent antioxidant and anti-aggregation properties [1]. Its unique profile—a 15-fold selectivity for BuChE over AChE combined with sub-micromolar radical scavenging and inhibition of Aβ aggregation—cannot be replicated by these alternatives, which lack either the desired selectivity (rivastigmine, donepezil) or the required potency and multi-functionality (chrysin). The quantitative evidence detailed below demonstrates that each comparator fails to meet one or more critical performance benchmarks, making AChE/BuChE-IN-1 the uniquely suitable choice for research requiring a balanced MTDL profile .

Quantitative Differentiation of AChE/BuChE-IN-1 Against Leading Comparators


Superior BuChE Selectivity and Balanced Inhibition Profile Compared to Clinical Standards

AChE/BuChE-IN-1 exhibits a markedly different selectivity profile compared to the clinical cholinesterase inhibitors rivastigmine and donepezil. It demonstrates a 15-fold selectivity for BuChE over AChE (SI = 15) [1]. This contrasts sharply with rivastigmine, which is a potent dual inhibitor (BuChE/AChE SI ~0.009) , and donepezil, which is highly AChE-selective (AChE/BuChE SI >1000) [2]. For research focused on the role of BuChE in advanced AD, where AChE levels decline, the selective BuChE inhibition of AChE/BuChE-IN-1 is mechanistically distinct and more appropriate than the non-selective or AChE-biased action of these standard comparators.

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

Enhanced Multifunctional Activity: Potent Antioxidant and Anti-Aggregation Properties Lacking in Rivastigmine

Beyond cholinesterase inhibition, AChE/BuChE-IN-1 demonstrates potent, quantifiable multifunctional activities that are absent in the clinical comparator rivastigmine. It exhibits strong ·OH radical scavenging with an IC50 of 0.1674 μM and effectively inhibits Aβ1-42 aggregation . In contrast, rivastigmine is a pure cholinesterase inhibitor with no reported intrinsic antioxidant or anti-aggregation activity . This multifunctional profile is a direct result of the compound's rational design as an MTDL, offering a single molecule that can simultaneously address cholinergic deficit, oxidative stress, and amyloid pathology.

Oxidative stress Amyloid-beta aggregation Neuroprotection

Balanced Potency and Safety Profile Compared to a More Potent BuChE-Selective Analog

While a more potent, highly BuChE-selective chrysin derivative (Compound 3) has been reported with an IC50 of 0.035 μM [1], AChE/BuChE-IN-1 presents a more balanced and well-characterized profile for research applications. Crucially, AChE/BuChE-IN-1 has been explicitly validated for low cellular toxicity and high predicted BBB permeability . This combination of favorable ADME-tox properties alongside its established multifunctional activity makes AChE/BuChE-IN-1 a more robust and reliable tool for cellular and in vivo studies compared to an analog that may possess superior potency but lacks equivalent safety characterization.

Structure-activity relationship Drug safety Cytotoxicity

Optimal Research Applications for AChE/BuChE-IN-1 Based on Its Differentiated Profile


Elucidating BuChE-Specific Contributions in Advanced Alzheimer's Disease Models

Leverage the 15-fold BuChE selectivity of AChE/BuChE-IN-1 to dissect the role of butyrylcholinesterase in advanced AD. This is particularly valuable in models where AChE activity is diminished, and BuChE becomes the primary regulator of cholinergic tone. The compound's selectivity, clearly contrasted with rivastigmine and donepezil [1], allows for targeted investigation of BuChE-dependent cognitive and pathological processes without confounding AChE inhibition.

Investigating Multi-Target-Directed Ligand (MTDL) Mechanisms in Neurodegeneration

Employ AChE/BuChE-IN-1 as a validated MTDL tool compound to study the synergistic effects of concurrent BuChE inhibition, antioxidant defense, and Aβ aggregation interference [1]. Its well-characterized multifunctional profile (·OH scavenging IC50 = 0.1674 μM) enables exploration of polypharmacology approaches that are hypothesized to be more effective against complex, multi-factorial diseases like AD, providing a clear advantage over single-target agents.

In Vivo Proof-of-Concept Studies for Brain-Penetrant, Multi-Target AD Therapeutics

Utilize AChE/BuChE-IN-1 for in vivo studies requiring a brain-penetrant, multi-target compound with a favorable early safety profile. The combination of high predicted BBB permeability and low cellular cytotoxicity [1] reduces the risk of early-stage attrition due to poor brain exposure or toxicity, making it a practical choice for validating MTDL hypotheses in rodent models of AD.

Comparative Pharmacology and Benchmarking Studies for Novel BuChE Inhibitors

Use AChE/BuChE-IN-1 as a reference standard or benchmark in the development and characterization of novel BuChE inhibitors and MTDLs. Its well-defined selectivity index (SI = 15), mixed-type inhibition mechanism, and ancillary activities [1] provide a comprehensive and publicly available set of quantitative benchmarks against which new chemical entities can be directly compared, facilitating SAR analysis and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for AChE/BuChE-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.